Cas no 601484-84-8 (1-[2,3-anhydro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide)

1-[2,3-anhydro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide structure
601484-84-8 structure
Product Name:1-[2,3-anhydro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide
CAS-nummer:601484-84-8
MF:C8H13N4O13P3
MW:466.129104375839
CID:1622887
PubChem ID:644048
Update Time:2025-04-21

1-[2,3-anhydro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide Chemische en fysische eigenschappen

Naam en identificatie

    • 1-[2,3-anhydro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide
    • [[(1R,2R,4R,5R)-2-(3-carbamoyl-1,2,4-triazol-1-yl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
    • 2',3'-Anhydroribavirin 5'-triphosphate
    • 601484-84-8
    • DTXSID60349260
    • 1H-1,2,4-Triazole-3-carboxamide, 1-[2,3-anhydro-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-ribofuranosyl]- (9CI)
    • 1H-1,2,4-triazole-3-carboxamide, 1-[2,3-anhydro-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-glycero-pentofuranosyl]-
    • Inchi: 1S/C8H13N4O13P3/c9-6(13)7-10-2-12(11-7)8-5-4(23-5)3(22-8)1-21-27(17,18)25-28(19,20)24-26(14,15)16/h2-5,8H,1H2,(H2,9,13)(H,17,18)(H,19,20)(H2,14,15,16)/t3-,4-,5-,8-/m1/s1
    • InChI-sleutel: IQWNDCWURWJOEA-AFCXAGJDSA-N
    • LACHT: P(=O)(O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@@H]2[C@H]([C@H](N3C=NC(C(N)=O)=N3)O1)O2

Berekende eigenschappen

  • Exacte massa: 465.969196
  • Monoisotopische massa: 465.969196
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 13
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 9
  • Complexiteit: 775
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 255
  • XLogP3: -5.2

Experimentele eigenschappen

  • Dichtheid: 2.82
  • Kookpunt: 857.3°C at 760 mmHg
  • Vlampunt: 472.3°C
  • Brekindex: 1.923
  • PSA: 284.81000
  • LogboekP: -0.91460
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